3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide
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Overview
Description
3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide typically involves the condensation of 3-(1H-benzotriazol-1-yl)propanoic acid with 4-hydroxybenzaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The benzotriazole moiety plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
- Bis(dimethylamino)(3-oxido-1H-benzotriazol-1-yl)methylium tetrafluoroborate
- 1H-Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate
Uniqueness
3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzotriazole and hydrazide moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
478530-52-8 |
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Molecular Formula |
C16H15N5O2 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H15N5O2/c22-13-7-5-12(6-8-13)11-17-19-16(23)9-10-21-15-4-2-1-3-14(15)18-20-21/h1-8,11,22H,9-10H2,(H,19,23)/b17-11+ |
InChI Key |
XHXZTWBAARGDQY-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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